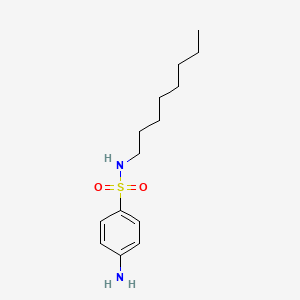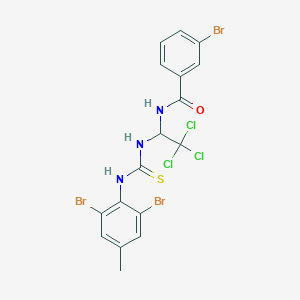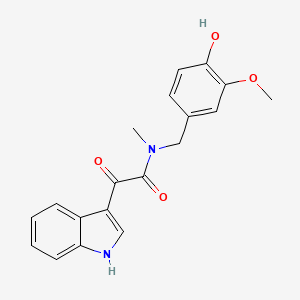![molecular formula C27H26Cl2N4O2S B12008633 2-{[5-[(2,4-Dichlorophenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide CAS No. 538337-74-5](/img/structure/B12008633.png)
2-{[5-[(2,4-Dichlorophenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-[(2,4-Dichlorophénoxy)méthyl]-4-(3-méthylphényl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phénylacétamide est un composé organique complexe de formule moléculaire C27H26Cl2N4O2S et de masse moléculaire 541,504 g/mol . Ce composé fait partie d'une classe de produits chimiques connus pour leurs applications diverses dans divers domaines, notamment la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-{[5-[(2,4-Dichlorophénoxy)méthyl]-4-(3-méthylphényl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phénylacétamide implique généralement plusieurs étapes, en commençant par la préparation du cycle triazole, suivie par l'introduction des groupes dichlorophénoxy et méthylphényl. La dernière étape implique la formation de la liaison sulfanyl et du groupe acétamide. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont cruciales pour la synthèse réussie de ce composé.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que les réacteurs à écoulement continu et les plateformes de synthèse automatisées peuvent être utilisées pour améliorer l'efficacité et la possibilité de mise à l'échelle.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler le cycle triazole ou le groupe dichlorophénoxy, entraînant la formation de divers dérivés réduits.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et l'acide m-chloroperbenzoïque (m-CPBA).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2) et les nucléophiles (NH3, RNH2) sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire divers dérivés réduits du cycle triazole ou du groupe dichlorophénoxy.
Applications de la recherche scientifique
2-{[5-[(2,4-Dichlorophénoxy)méthyl]-4-(3-méthylphényl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phénylacétamide présente une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant des maladies spécifiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés présentant des propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du 2-{[5-[(2,4-Dichlorophénoxy)méthyl]-4-(3-méthylphényl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phénylacétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
2-{[5-[(2,4-Dichlorophenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-{[5-[(2,4-Dichlorophenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{[5-[(2,4-Dichlorophénoxy)méthyl]-4-(2-méthylphényl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,5-diméthylphényl)acétamide
- 2-{[5-[(2,4-Dichlorophénoxy)méthyl]-4-(2-méthylphényl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-phényléthanone
Unicité
Comparé à des composés similaires, le 2-{[5-[(2,4-Dichlorophénoxy)méthyl]-4-(3-méthylphényl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phénylacétamide se distingue par sa combinaison unique de groupes fonctionnels et de caractéristiques structurelles
Propriétés
Numéro CAS |
538337-74-5 |
|---|---|
Formule moléculaire |
C27H26Cl2N4O2S |
Poids moléculaire |
541.5 g/mol |
Nom IUPAC |
2-[[5-[(2,4-dichlorophenoxy)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C27H26Cl2N4O2S/c1-18(2)32(21-9-5-4-6-10-21)26(34)17-36-27-31-30-25(33(27)22-11-7-8-19(3)14-22)16-35-24-13-12-20(28)15-23(24)29/h4-15,18H,16-17H2,1-3H3 |
Clé InChI |
HRGCYENKYKJQDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)COC4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008555.png)
![N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12008557.png)

![2-(2,4-dimethylphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B12008570.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2,5-pyrrolidinedione](/img/structure/B12008572.png)

![1H-Benzimidazole, 2-[5-chloro-2-(2-methoxyethoxy)phenyl]-](/img/structure/B12008586.png)
![2,4-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12008587.png)
![2-(4-Methoxyphenyl)-5-((3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008596.png)
![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12008599.png)


![[3-benzoyloxy-4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12008644.png)
